molecular formula C24H17NO7 B11254044 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-nitrobenzoate

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-nitrobenzoate

Cat. No.: B11254044
M. Wt: 431.4 g/mol
InChI Key: NJGVSKZMWXTTFE-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-nitrobenzoate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core, substituted with a 4-methoxyphenyl group, a 4-methyl group, and a 4-nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-nitrobenzoate typically involves a multi-step process. One common route includes the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 4-methoxyacetophenone with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclization: The resulting product undergoes cyclization to form the chromen-2-one core.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with 4-nitrobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The chromen-2-one core is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenyl derivatives: Compounds with similar structural motifs but different substituents.

    Chromen-2-one derivatives: Compounds with variations in the chromen-2-one core structure.

    Nitrobenzoate esters: Compounds with different ester groups but similar nitrobenzoate moieties.

Uniqueness

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-nitrobenzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the 4-methoxyphenyl group, 4-methyl group, and 4-nitrobenzoate ester in a single molecule provides a distinct profile that can be exploited for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H17NO7

Molecular Weight

431.4 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] 4-nitrobenzoate

InChI

InChI=1S/C24H17NO7/c1-14-20-13-19(31-23(26)16-3-7-17(8-4-16)25(28)29)11-12-21(20)32-24(27)22(14)15-5-9-18(30-2)10-6-15/h3-13H,1-2H3

InChI Key

NJGVSKZMWXTTFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC

Origin of Product

United States

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